

# Angustifoline: A Technical Guide to its Discovery and Historical Research

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Angustifoline is a tricyclic quinolizidine alkaloid primarily isolated from various species of the Lupinus genus, notably Lupinus angustifolius. Since its discovery, angustifoline has been the subject of research for its unique chemical structure and diverse biological activities. This document provides an in-depth technical overview of the discovery, historical research, physicochemical properties, isolation protocols, biosynthesis, and biological activities of angustifoline. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## **Discovery and Historical Research**

The study of quinolizidine alkaloids from lupins has a rich history, particularly in Poland. While the exact date of the first isolation of **angustifoline** is not readily available in recent literature, extensive work on lupin alkaloids was carried out by Polish scientists. Researchers from centers like the Adam Mickiewicz University in Poznań have been pivotal in characterizing the alkaloid profiles of various lupin species.[1] **Angustifoline** was identified as a minor alkaloid in Lupinus albus and is also found in Lupinus angustifolius.[2][3] Prevailing alkaloids in narrow-leaved lupin seeds are lupanine (65–75 % of the total alkaloid content), **angustifoline** (10–15 %), and 13-hydroxylupanine (10–15 %).[2]



The structural elucidation of **angustifoline** and other complex alkaloids historically relied on classical methods of organic chemistry, including chemical degradation and spectroscopic analysis. Modern techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography have since provided a definitive understanding of its three-dimensional structure.

# **Physicochemical Properties**

Angustifoline is a well-characterized molecule with the following properties:

Property	Value	Source
Chemical Formula	C14H22N2O	PubChem
Molecular Weight	234.34 g/mol	PubChem
IUPAC Name	(1S,2R,9S,10S)-10-prop-2- enyl-7,11- diazatricyclo[7.3.1.0 <sup>2</sup> , <sup>7</sup> ]tridecan -6-one	PubChem
CAS Number	550-43-6	PubChem
Appearance	Crystalline solid	General Knowledge
Melting Point	79-80 °C	General Knowledge

#### Spectroscopic Data:

Spectrum Type	Key Peaks/Signals	
¹H NMR	Signals corresponding to aliphatic protons, vinyl protons of the allyl group, and protons adjacent to nitrogen and carbonyl groups.	
<sup>13</sup> C NMR	Resonances for carbonyl carbon, sp <sup>2</sup> carbons of the allyl group, and multiple sp <sup>3</sup> carbons of the tricyclic core.	
Mass Spectrometry	Molecular ion peak [M+H] <sup>+</sup> at m/z 235.	



## **Experimental Protocols: Isolation of Angustifoline**

A common method for the isolation of **angustifoline** from Lupinus angustifolius seeds involves solvent extraction with a pH gradient.

Protocol: pH-Controlled Solvent Extraction

#### · Extraction of Alkaloids:

- Milled seeds of Lupinus angustifolius are subjected to Soxhlet extraction with methanol for 24 hours.
- The methanol extract is concentrated under reduced pressure to yield a crude gum.
- The gum is dissolved in water and the pH is adjusted to 1 with hydrochloric acid.
- The acidic aqueous solution is then extracted with dichloromethane (DCM) to remove nonalkaloidal compounds.

#### · Isolation of Angustifoline:

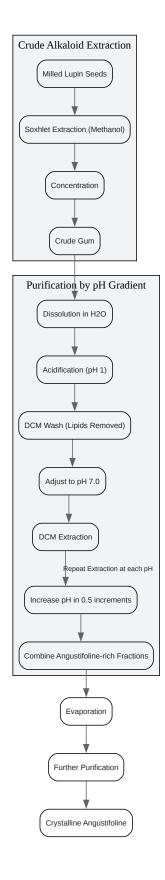
- The pH of the aqueous solution containing the mixed alkaloids is adjusted to 7.0.
- The solution is extracted three times with DCM, with the pH readjusted to 7.0 between each extraction.
- The pH of the aqueous phase is then raised in 0.5 unit increments, followed by sequential DCM extractions at each pH step up to pH 13.
- The fractions are monitored by thin-layer chromatography (TLC) or gas chromatography
  (GC) to identify those rich in angustifoline.
- Angustifoline typically extracts at a specific pH range, allowing for its separation from other alkaloids.

#### Purification:

• The **angustifoline**-rich fractions are combined and the solvent is evaporated.



• The resulting residue can be further purified by column chromatography or recrystallization to yield pure crystalline **angustifoline**.





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Isolation workflow for angustifoline.

## **Biosynthesis**

**Angustifoline** is a quinolizidine alkaloid, and its biosynthesis begins with the amino acid L-lysine. The pathway involves several enzymatic steps to construct the characteristic tricyclic ring system.

The initial steps of the quinolizidine alkaloid biosynthetic pathway are well-established.[4] The biosynthesis of all quinolizidine alkaloids starts with the decarboxylation of L-lysine to produce cadaverine.[4] This reaction is catalyzed by lysine decarboxylase (LDC). Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CuAO) to yield 5-aminopentanal, which spontaneously cyclizes to  $\Delta^1$ -piperideine.[4] The subsequent steps leading to the diverse range of quinolizidine alkaloids, including **angustifoline**, are more complex and involve a series of condensation and cyclization reactions that are not yet fully elucidated.[4] It is believed that lupanine may serve as a precursor for the synthesis of **angustifoline** in lupins.



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Biosynthesis pathway of angustifoline.

## **Biological Activities**

**Angustifoline** has demonstrated a range of biological activities, with its antimicrobial and anticancer properties being the most studied.

### **Antimicrobial Activity**

Extracts of Lupinus angustifolius containing **angustifoline** have shown significant antimicrobial activity.[5] The alkaloid extracts demonstrated notable effects against various bacterial and fungal strains.



Microorganism	Activity of L. angustifolius Extract	MIC (μg/mL)	Source
Bacillus subtilis	Significant	250	[5]
Staphylococcus aureus	Significant	250	[5]
Pseudomonas aeruginosa	Significant	250	[6]
Escherichia coli	Weak	>1000	[5]
Candida albicans	Moderate	250	[5]
Candida krusei	Moderate	250	[5]
Klebsiella pneumoniae	Significant	250	[6]

## **Anticancer Activity**

**Angustifoline** has shown promising anticancer effects, particularly against human colon cancer cells.

Cytotoxicity Against Human Colon Cancer Cells (COLO-205):

Cell Line	IC <sub>50</sub> (μΜ)	Exposure Time (h)
COLO-205	~25	24
COLO-205	~15	48

Data estimated from dose-response curves in published studies.

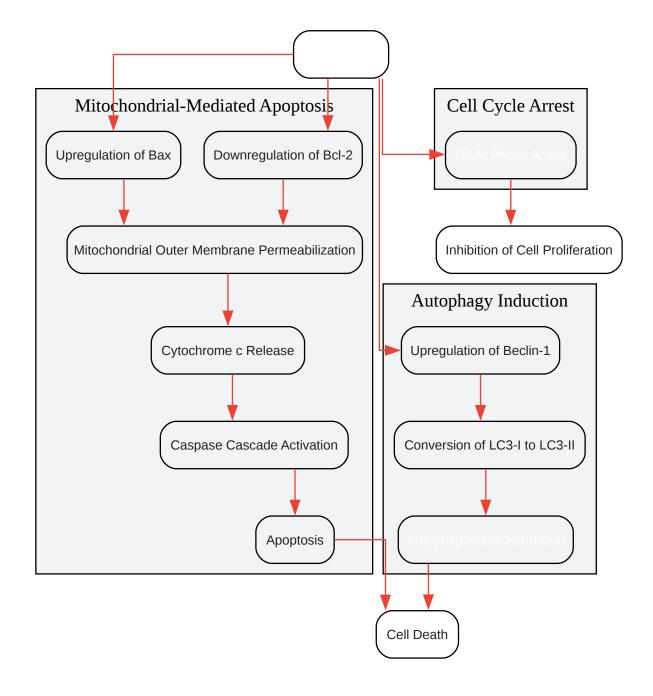
The anticancer mechanism of **angustifoline** in COLO-205 cells involves the induction of autophagy and mitochondrial-mediated apoptosis, as well as cell cycle arrest at the G2/M phase.[7]



Induction of Autophagy: Treatment with **angustifoline** leads to the formation of autophagic vesicles and the upregulation of key autophagy-related proteins, Beclin-1 and LC3-II.[7]

Induction of Apoptosis: **Angustifoline** triggers apoptotic cell death, which is associated with changes in the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.[7]

Cell Cycle Arrest: The compound causes an accumulation of cells in the G2/M phase of the cell cycle in a dose-dependent manner.[7]





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Anticancer signaling pathways of **angustifoline**.

## **Conclusion and Future Perspectives**

Angustifoline continues to be a molecule of interest due to its diverse biological activities. While significant progress has been made in understanding its chemistry and pharmacology, further research is warranted. The elucidation of the complete biosynthetic pathway could enable metabolic engineering approaches to enhance its production. Moreover, detailed investigations into its mechanisms of action, particularly its anticancer effects on various cancer types and the specific molecular targets involved, could pave the way for its development as a therapeutic agent. The historical research, largely pioneered by Polish scientists, has laid a strong foundation for future studies on this and other fascinating lupin alkaloids.

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